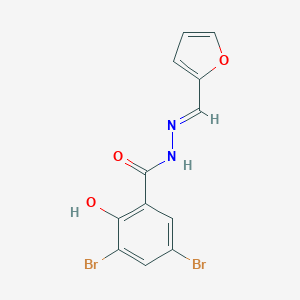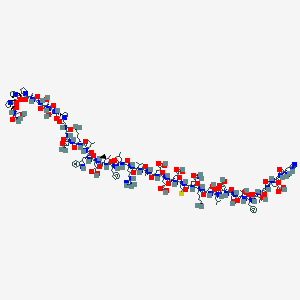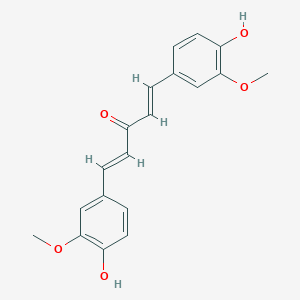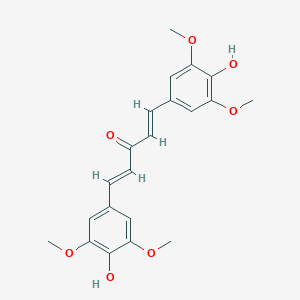![molecular formula C18H32NO5P B526693 [(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B526693.png)
[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DS-SG-44 is an agonist of S1P receptors.
Applications De Recherche Scientifique
Phosphorous-Containing Compounds in Natural Products
Phosphorous-containing molecules, including compounds like [(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate, are pivotal in all forms of life. These molecules, especially those with phosphate functional groups, are essential constituents of living cells, found in natural products, nucleic acids, and as chemical modifications in proteins and peptides. The organophosphorus compounds, albeit rare, play crucial roles in many biological processes. Their importance extends beyond their rarity, challenging the notion that nonphosphate organophosphorus groups are mere biochemical oddities, and suggesting their underestimation in biological roles due to technological constraints in detection and analysis (Petkowski, Bains & Seager, 2019).
Phosphonic Acid: Versatile Applications
Phosphonic acid, characterized by its structural resemblance to phosphate moiety, finds its use in various applications due to its coordination or supramolecular properties. It's used in fields ranging from bioactive properties in drugs or pro-drugs, bone targeting, to the design of materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. This versatility in applications stems from the structural analogy with the phosphate group, offering a broad spectrum of research avenues across chemistry, biology, and physics (Sevrain, Berchel, Couthon & Jaffrès, 2017).
Phosphorus in Dental Applications
In dentistry, amorphous calcium phosphate (ACP) serves as a vital mineral phase and a precursor to artificial hydroxyapatite. ACP distinguishes itself by lacking the long-range, periodic atomic scale order of crystalline calcium phosphates. It shows better osteoconductivity and biodegradability than other calcium phosphates, facilitating cell proliferation, adhesion, and increasing alkaline phosphatase activity. These properties render ACP a suitable candidate for tissue repair materials and potential remineralizing agents in dental applications (Zhao, Liu, Sun & Yang, 2012).
Organophosphorus Flame Retardants
Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is a widely used organophosphorus flame retardant. Despite its widespread use, there's a significant concern about the health risks associated with TDCPP due to its potential toxicity, including acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting effects. This growing concern underlines the need for a deeper understanding of the environmental behavior and health risks posed by TDCPP and similar organophosphorus compounds (Wang, Chen, Li, Yu, Wang & Liu, 2020).
Hydroxyapatite in Pollution Control
Hydroxyapatite (Ca10(PO4)6(OH)2), another calcium phosphate biomaterial, shows great potential in treating air, water, and soil pollution. Its structural properties, like great adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, make it a promising candidate for environmental management. Hydroxyapatite's potential in resource recovery and its applications in the remediation of wastewater, soil treatment, and catalysis, showcase its multifunctional role in environmental clean-up (Ibrahim, Labaki, Giraudon & Lamonier, 2020).
Propriétés
Nom du produit |
[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate |
|---|---|
Formule moléculaire |
C18H32NO5P |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H32NO5P/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-18(20)17(19)14-24-25(21,22)23/h9-12,17-18,20H,2-8,13-14,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |
Clé InChI |
NHHHTRJKYUTEIF-ZWKOTPCHSA-N |
SMILES isomérique |
CCCCCCCCC1=CC=C(C=C1)C[C@H]([C@H](COP(=O)(O)O)N)O |
SMILES |
O=P(O)(O)OC[C@H](N)[C@H](O)CC1=CC=C(CCCCCCCC)C=C1 |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CC(C(COP(=O)(O)O)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DS SG-44; DS-SG 44; DS SG 44; DS-SG-44 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)
![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)phenoxy]acetamide](/img/structure/B527096.png)

![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)
![7-(difluoromethyl)-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B527213.png)

![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)
![1-[1-(4-Acetyl-piperazine-1-carbonyl)-cyclohexyl]-3-p-tolyl-urea](/img/structure/B527348.png)

![1-[5-(4-Bromophenyl)-1H-imidazole-2-ylmethyl]-3-[5-(2-pyridylthio)thiazole-2-yl]urea](/img/structure/B527775.png)


